molecular formula C10H8BrNO3 B11940371 Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate CAS No. 85460-04-4

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate

Cat. No.: B11940371
CAS No.: 85460-04-4
M. Wt: 270.08 g/mol
InChI Key: MZRQKTCUZZQCMY-FNORWQNLSA-N
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Description

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is a cyanoacrylate ester featuring a brominated furan substituent at the β-position of the acrylate backbone.

Properties

CAS No.

85460-04-4

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+

InChI Key

MZRQKTCUZZQCMY-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)Br)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 5-bromo-2-furaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-furanone derivatives.

    Reduction: Formation of ethyl 3-(5-amino-2-furyl)-2-cyanoacrylate.

    Substitution: Formation of ethyl 3-(5-substituted-2-furyl)-2-cyanoacrylate derivatives.

Scientific Research Applications

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.

    Industry: Utilized in the production of specialty adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate primarily involves its rapid polymerization in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains. This property is exploited in adhesive applications where quick bonding is required. The molecular targets and pathways involved in its bioactivity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl cyanoacrylates are characterized by their α-cyano and β-aryl/heteroaryl substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Formula Melting Point (°C) Key References
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate 5-bromo-2-furyl C₁₀H₈BrNO₃ Not reported
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate 4-bromophenyl C₁₂H₁₀BrNO₂ Not reported
Ethyl 3-(5-bromo-3-indolyl)-2-cyanoacrylate 5-bromo-3-indolyl C₁₄H₁₁BrN₂O₂ 322–325
Ethyl (E)-3-(4-fluorophenyl)-2-cyanoacrylate 4-fluorophenyl C₁₂H₁₀FNO₂ Not reported
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate 6-chloroimidazo-thiazolyl C₁₁H₇ClN₂O₂S Not reported

Key Observations :

  • Substituent Polarity: Brominated derivatives (e.g., bromophenyl, bromofuryl) exhibit increased molecular polarity compared to non-halogenated analogs, influencing solubility and reactivity .
  • Melting Points : Indole-substituted derivatives (e.g., 5-bromo-3-indolyl) display higher melting points (~322°C) due to enhanced intermolecular π-π stacking , whereas furyl or phenyl analogs lack such data.

Key Insights :

  • Safety: All cyanoacrylates pose risks of skin/eye irritation due to rapid polymerization upon contact with moisture. Brominated variants may exhibit enhanced stability but similar toxicity profiles .

Biological Activity

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is a compound belonging to the cyanoacrylate family, known for its rapid polymerization upon exposure to moisture. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C10H8BrNO3
  • Molecular Weight : 270.08 g/mol

The compound features a 5-bromo-2-furyl substituent, which enhances its reactivity and biological properties compared to other cyanoacrylates. Its unique structure allows it to participate in various chemical interactions, making it a candidate for drug discovery and medical applications.

This compound undergoes anionic polymerization when exposed to moisture. This process leads to the formation of long polymer chains, which are crucial for its adhesive properties. Current research is focusing on elucidating its interactions with cellular proteins and enzymes, which may indicate therapeutic potential in various biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it suitable for use in wound adhesives and coatings.
  • Cellular Interactions : Investigations into its interaction with cellular targets are ongoing. The compound's ability to bind to specific proteins could lead to applications in targeted drug delivery systems.
  • Potential as a Therapeutic Agent : The unique brominated furan ring may enhance the compound's bioactivity compared to other cyanoacrylates, suggesting potential uses in pharmacology.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(4-bromophenyl)-2-cyanoacrylateC12H10BrNO2Contains a para-bromophenyl group; different reactivity.
Ethyl 3-(5-bromo-1H-indol-3-yl)-2-cyanoacrylateC12H10BrN3O2Indole moiety introduces different biological activity.
Ethyl cyanoacrylateC6H7NO2Basic structure without additional substituents; widely used as a general adhesive.

This compound stands out due to its unique substituents, which may enhance its reactivity and biological activity compared to more common cyanoacrylates.

Case Studies and Research Findings

  • Wound Healing Applications : A study explored the use of cyanoacrylate adhesives in surgical settings, highlighting their rapid polymerization and biocompatibility. This compound's unique structure could improve adhesion properties and reduce infection rates in wound closure applications .
  • Drug Delivery Systems : Research is underway to assess the potential of this compound as a carrier for drug delivery. Its ability to form stable polymers can be leveraged to create controlled-release systems for therapeutic agents.
  • Toxicological Assessments : Toxicological studies are essential for evaluating the safety of this compound in medical applications. Initial findings suggest that, while it has promising bioactivity, further investigations are necessary to fully understand its safety profile and potential mutagenicity .

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